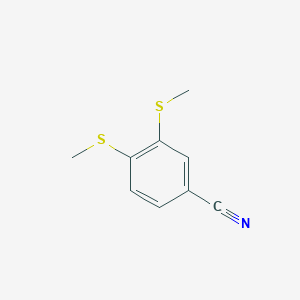![molecular formula C31H44O4 B12626079 Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate CAS No. 920982-14-5](/img/structure/B12626079.png)
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate is a chemical compound with the molecular formula C({30})H({42})O(_{4}) It is known for its unique structure, which includes a hexadecyl chain and a benzoate group linked through a formylphenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate typically involves the esterification of 4-[(4-formylphenoxy)methyl]benzoic acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate group can participate in nucleophilic substitution reactions, where the ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Hydrochloric acid, sodium hydroxide, and various nucleophiles.
Major Products Formed
Oxidation: 4-[(4-carboxyphenoxy)methyl]benzoic acid.
Reduction: Hexadecyl 4-[(4-hydroxymethylphenoxy)methyl]benzoate.
Substitution: 4-[(4-hydroxyphenoxy)methyl]benzoic acid and hexadecanol.
Aplicaciones Científicas De Investigación
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a surfactant in biological systems and its interactions with cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mecanismo De Acción
The mechanism of action of Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate involves its interaction with biological membranes. The hexadecyl chain allows it to integrate into lipid bilayers, while the formylphenoxy moiety can interact with proteins and other biomolecules. This dual functionality makes it a versatile compound for various applications, including drug delivery and membrane studies.
Comparación Con Compuestos Similares
Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate can be compared with other similar compounds such as:
Hexadecyl benzoate: Lacks the formylphenoxy group, making it less versatile in chemical reactions.
4-[(4-formylphenoxy)methyl]benzoic acid: Lacks the hexadecyl chain, reducing its amphiphilic properties.
Hexadecyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a formyl group, altering its reactivity and applications.
The uniqueness of this compound lies in its combination of a long alkyl chain and a reactive formyl group, providing a balance of hydrophobic and hydrophilic properties that can be tailored for specific applications.
Propiedades
Número CAS |
920982-14-5 |
|---|---|
Fórmula molecular |
C31H44O4 |
Peso molecular |
480.7 g/mol |
Nombre IUPAC |
hexadecyl 4-[(4-formylphenoxy)methyl]benzoate |
InChI |
InChI=1S/C31H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-34-31(33)29-20-16-28(17-21-29)26-35-30-22-18-27(25-32)19-23-30/h16-23,25H,2-15,24,26H2,1H3 |
Clave InChI |
NFZNHEYRIDZFIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)
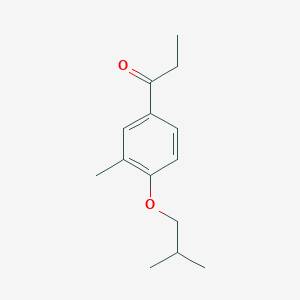

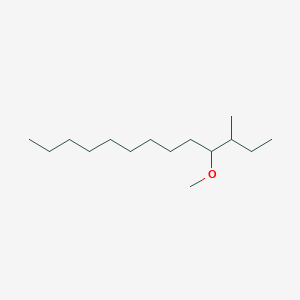
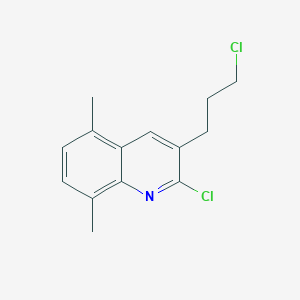

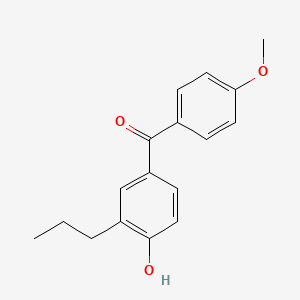
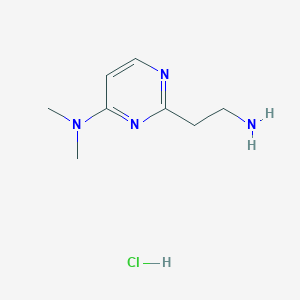
![N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12626049.png)
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)

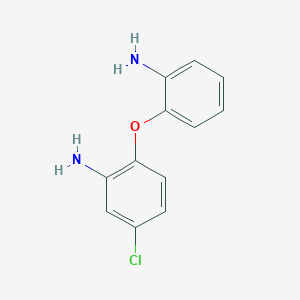
![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
